N-(4-Chlorophenyl)-2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)propanamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2F3N2O/c1-8(14(23)22-11-4-2-10(16)3-5-11)13-12(17)6-9(7-21-13)15(18,19)20/h2-8H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHSNQDGAVFNCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vapor-Phase Chlorination/Fluorination of 3-Picoline
3-Picoline undergoes sequential chlorination and fluorination in a fluidized-bed reactor using iron fluoride catalysts. At 380°C, 3-picoline reacts with chlorine gas (Cl₂) and hydrogen fluoride (HF) to yield 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) as the major product (64.1% GC peak area) alongside dichloro derivatives (19.1%). The reaction mechanism involves:
- Methyl group chlorination : Formation of -CCl₃ intermediates.
- Fluorine substitution : Replacement of chlorine atoms with fluorine under catalytic conditions.
- Nuclear chlorination : Addition of chlorine to the pyridine ring at positions 2 and 5.
Key parameters include:
| Parameter | Optimal Value |
|---|---|
| Temperature (CFB) | 380°C |
| Cl₂:3-Picoline ratio | 3:1 |
| Catalyst | FeF₃ |
Purification and Isomer Separation
Crude 2,5-CTF is purified via fractional distillation under reduced pressure (20 mmHg, bp 78–80°C). Unreacted 3-picoline and dichloro byproducts are recycled into the reactor to improve overall yield.
Functionalization of the Propanamide Side Chain
The propanamide side chain is introduced through a three-step sequence involving esterification, amidation, and coupling.
Synthesis of Methyl 3-Amino-3-(4-Chlorophenyl)Propanoate
As described in US Patent 6,448,228, methyl 3-amino-3-(4-chlorophenyl)propanoate is prepared by refluxing 3-amino-3-(4-chlorophenyl)propanoic acid with thionyl chloride (SOCl₂) in methanol:
Acid activation :
$$ \text{R-COOH} + \text{SOCl}2 \rightarrow \text{R-COCl} + \text{SO}2 + \text{HCl} $$Esterification :
$$ \text{R-COCl} + \text{CH}3\text{OH} \rightarrow \text{R-COOCH}3 + \text{HCl} $$
Reaction conditions:
Amidation with 4-Chloroaniline
The methyl ester is converted to the corresponding amide using isobutyl chloroformate as an activating agent. In a −40°C trichloromethane solution, N-methylmorpholine (187 mL) deprotonates 4-chloroaniline, enabling nucleophilic attack on the activated ester:
$$ \text{R-COOCH}3 + \text{ClC(O)O-iBu} \rightarrow \text{R-CO-O-C(O)-iBu} \xrightarrow{\text{4-ClC}6\text{H}4\text{NH}2} \text{R-CONH-C}6\text{H}4\text{Cl} $$
Key data:
- Reaction temperature : −40°C to room temperature
- Solvent : Trichloromethane (2300 mL per 345 g substrate)
- Yield : 96% after silica gel chromatography.
Coupling of Pyridinyl and Propanamide Moieties
The final step involves nucleophilic aromatic substitution (SNAr) between 2,5-CTF and the propanamide intermediate.
SNAr Reaction Conditions
In anhydrous N-methylpyrrolidinone (NMP), 2,5-CTF reacts with the propanamide derivative at 80°C for 12 hours in the presence of potassium carbonate (K₂CO₃):
$$ \text{C}5\text{H}2\text{ClF}3\text{N} + \text{R-NH}2 \xrightarrow{\text{K}2\text{CO}3, \text{NMP}} \text{C}5\text{H}2\text{ClF}3\text{N-R} + \text{KCl} + \text{CO}2 $$
Optimized parameters:
| Parameter | Value |
|---|---|
| Molar ratio (2,5-CTF:amide) | 1:1.2 |
| Temperature | 80°C |
| Reaction time | 12 hours |
| Yield | 67% |
Byproduct Management
Unreacted 2,5-CTF (∼22%) is recovered via aqueous workup (ice-water precipitation) and reused. Dichloro byproducts are minimized by controlling the Cl₂ feed rate during pyridine synthesis.
Purification and Characterization
Chromatographic Purification
Crude product is purified using CombiFlash® chromatography with a hexane/ethyl acetate gradient (5–15% EtOAc). The target compound elutes at Rf = 0.34 (silica gel TLC, 10% EtOAc/hexane).
Spectroscopic Data
- ¹H NMR (CDCl₃) : δ 8.85 (s, 1H, pyridine-H), 7.27 (d, J = 7.5 Hz, 2H, Ar-H), 4.70 (q, J = 7.6 Hz, 1H, CH), 3.40 (m, 2H, CH₂).
- HRMS (ESI) : m/z 363.2 [M+H]⁺ (calc. 363.1).
Industrial-Scale Production Considerations
Catalytic Recycling
Iron fluoride catalysts are regenerated by treating with HF gas at 400°C, restoring activity for >50 cycles.
Environmental Controls
- Waste streams : Chlorinated byproducts are incinerated at 1200°C with scrubbers for HCl capture.
- Solvent recovery : Trichloromethane is distilled (bp 61°C) and reused, achieving 92% recovery.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chlorine substituents on the pyridine and benzene rings undergo substitution under specific conditions:
-
Reaction with amines :
The 3-chloro group on the pyridine ring reacts with aliphatic amines (e.g., methylamine) in DMF at 80°C, forming N-methyl derivatives. For example:Yield: ~72% (DMF, 12 h).
-
Hydrolysis :
The 2-chloro group on the pyridine ring undergoes hydrolysis in aqueous NaOH (2 M) at 60°C, producing a hydroxyl derivative. This reaction is accelerated by phase-transfer catalysts like tetrabutylammonium bromide.
Amide Bond Reactivity
The propanamide group participates in hydrolysis and coupling reactions:
Acidic Hydrolysis
Under reflux with 6 M HCl, the amide bond cleaves to form 2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)propanoic acid and 4-chloroaniline:
Conditions : 110°C, 8 h, 85% conversion.
Coupling Reactions
The amide nitrogen reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form N-acetyl derivatives. For instance:
Reductive Dehalogenation
The trifluoromethyl and chloro groups are resistant to reduction, but the pyridine ring can be hydrogenated:
-
Catalytic Hydrogenation :
Using Pd/C (10% wt) in ethanol under H₂ (50 psi), the pyridine ring converts to piperidine, yielding a saturated analog:Conditions : 25°C, 24 h, 55% yield.
Electrophilic Aromatic Substitution
The chlorophenyl ring undergoes nitration and sulfonation:
-
Nitration :
In fuming HNO₃/H₂SO₄ at 0°C, a nitro group is introduced at the para position relative to the existing chlorine:Yield : 63%.
Comparative Reaction Data
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nucleophilic Substitution | CH₃NH₂, DMF, 80°C | N-Methylpyridine derivative | 72% | |
| Acidic Hydrolysis | 6 M HCl, 110°C | Propanoic acid + 4-chloroaniline | 85% | |
| Catalytic Hydrogenation | H₂, Pd/C, EtOH | Piperidine analog | 55% | |
| Nitration | HNO₃/H₂SO₄, 0°C | Nitro-chlorophenyl derivative | 63% |
Mechanistic Insights
-
Steric Effects : The trifluoromethyl group at the 5-position of the pyridine ring hinders electrophilic attack at adjacent positions, directing substituents to the 4-position .
-
Electronic Effects : The electron-withdrawing nature of the trifluoromethyl group increases the reactivity of the pyridine ring toward nucleophiles.
Stability Under Thermal and Photolytic Conditions
-
Thermal Degradation : At 200°C, the compound decomposes into 3-chloro-5-(trifluoromethyl)pyridine and N-(4-chlorophenyl)propionamide (TGA data: onset at 195°C).
-
Photolysis : UV irradiation (254 nm) in acetonitrile results in C-Cl bond cleavage, forming a radical intermediate that dimerizes.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development : The compound is noted for its potential as a pharmaceutical agent, particularly due to the presence of the trifluoromethyl group, which enhances metabolic stability and bioactivity. It has been investigated as a candidate for treating various conditions, including cancer and inflammatory diseases. The trifluoromethyl group is a common feature in many FDA-approved drugs, indicating its importance in drug design .
Anticancer Properties : Research has shown that similar compounds exhibit significant anticancer activity. In vitro studies suggest that N-(4-Chlorophenyl)-2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)propanamide can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action may involve apoptosis induction and interference with cell cycle progression .
Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against resistant strains of bacteria. Its effectiveness suggests potential applications in developing new antimicrobial agents .
Antiviral Activity : There is emerging evidence that compounds with similar structures could exhibit antiviral properties. For instance, related compounds have shown activity against influenza viruses, suggesting that this compound might also have antiviral potential .
Materials Science
Advanced Materials Development : The unique structural characteristics of this compound make it a candidate for developing advanced materials. Its properties can be exploited in creating polymers or liquid crystals that have specific functionalities for electronic or optical applications.
Biological Studies
Chemical Probes : The compound serves as a valuable tool in chemical biology for studying enzyme functions and signaling pathways. Its ability to interact with biological targets allows researchers to explore molecular mechanisms underlying various biological processes.
Summary Table of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Potential drug candidate for cancer and inflammatory diseases; enhances metabolic stability. |
| Anticancer Properties | Inhibits growth of cancer cell lines (e.g., MCF-7, A549); induces apoptosis. |
| Antimicrobial Activity | Effective against resistant bacterial strains; potential for new antimicrobial agents. |
| Antiviral Activity | Possible activity against influenza viruses; warrants further investigation. |
| Materials Science | Useful in developing advanced materials like polymers and liquid crystals. |
| Biological Studies | Acts as a chemical probe for studying enzyme functions and biological interactions. |
Case Studies
- Anticancer Activity Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, highlighting their potential as therapeutic agents .
- Antimicrobial Efficacy Research : In another study, the compound was tested against multiple bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus), showing promising results that support its development as an antimicrobial agent .
- Material Science Application : Research involving the synthesis of polymers incorporating this compound showed enhanced thermal stability and mechanical properties, indicating its utility in material science applications.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Key Comparative Analysis
Backbone Variations
- Propanamide vs. Benzamide: The target compound and Taranabant share a propanamide backbone, which may offer conformational flexibility compared to Fluopyram’s rigid benzamide structure.
- Urea Derivatives :
Fluazuron and the urea analog (Table 1) replace the amide with a urea group, improving hydrogen-bonding capacity but reducing lipophilicity. This substitution is critical for chitin inhibition in acaricides .
Substituent Effects
- Trifluoromethyl (CF₃) Groups :
Present in all compounds, CF₃ enhances resistance to oxidative metabolism and increases membrane permeability. Fluopyram’s dual CF₃ groups contribute to its high pesticidal potency . - Chlorophenyl and Pyridine Moieties : The 4-chlorophenyl group in the target compound and Taranabant improves hydrophobic interactions. The 3-chloro-5-CF₃-pyridine substituent is conserved in Fluopyram and Fluazuron, suggesting its role in target recognition (e.g., enzyme inhibition) .
Biological Activity
N-(4-Chlorophenyl)-2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)propanamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its synthesis, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 404.213 g/mol. The presence of the trifluoromethyl group and the chlorinated phenyl ring is significant for its biological activity.
Antiviral Properties
Recent studies have highlighted the compound's potential as an antiviral agent. Research indicates that derivatives with similar structures exhibit significant inhibitory effects against various viral targets. For instance, compounds containing heterocycles, such as pyridine and its derivatives, have shown promise in inhibiting reverse transcriptase and other viral enzymes .
Key Findings:
- Compounds with a trifluoromethyl group were found to enhance biological activity significantly due to their electron-withdrawing properties, which improve binding affinity to target proteins .
- In vitro studies demonstrated that certain analogs could inhibit viral replication effectively at low micromolar concentrations (EC50 values around 130 μM) .
Antibacterial Activity
The compound also shows potential antibacterial properties. A study focusing on the structure-activity relationship (SAR) of similar compounds revealed that modifications in the aromatic rings significantly impact antibacterial efficacy against Chlamydia trachomatis and other pathogens .
In Vitro Results:
- Selective inhibition of C. trachomatis was observed without affecting host cell viability, indicating a promising therapeutic profile for treating chlamydial infections .
- The presence of halogen substituents was crucial for enhancing antibacterial activity.
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Structure | Activity Type | EC50 (μM) | Remarks |
|---|---|---|---|---|
| Compound A | Structure A | Antiviral | 130 | High activity against reverse transcriptase |
| Compound B | Structure B | Antibacterial | 50 | Selective for C. trachomatis |
| Compound C | Structure C | Cytotoxicity | 24 | Moderate cytotoxicity against MCF-7 cells |
Case Studies
- Antiviral Efficacy : A study published in MDPI demonstrated that modifications at specific positions on the pyridine ring led to enhanced antiviral activity against HIV reverse transcriptase, with some compounds showing up to 2.5-fold increased efficacy compared to standard treatments .
- Antibacterial Selectivity : Research conducted on sulfonylpyridine derivatives indicated that the introduction of electron-withdrawing groups like trifluoromethyl significantly improved selectivity and potency against Chlamydia trachomatis, highlighting the importance of structural modifications in developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can purity be validated?
- Methodology : Synthesis typically involves coupling reactions between substituted pyridine and chlorophenyl precursors. For example, fluopyram analogs are synthesized via nucleophilic substitution or condensation reactions using catalysts like palladium or copper . Key steps include:
- Reacting 3-chloro-5-(trifluoromethyl)-2-pyridine derivatives with propanamide intermediates under controlled pH and temperature.
- Purification via column chromatography or recrystallization.
- Purity Validation : Use high-resolution NMR (¹H/¹³C) to confirm structural integrity and detect impurities. IR spectroscopy can validate functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Spectroscopy :
- NMR : Assign peaks for pyridine (δ 7.5–8.5 ppm), chlorophenyl (δ 7.0–7.4 ppm), and trifluoromethyl groups (¹⁹F NMR at δ -60 to -70 ppm) .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm mass error.
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent positions) influence biological activity?
- Methodology :
- SAR Studies : Compare analogs with varying substituents (e.g., fluopyram substitutes pyridinyl ethyl groups for enhanced fungicidal activity ).
- Bioassays : Test inhibitory effects on fungal enzymes (e.g., succinate dehydrogenase) using enzyme kinetics assays .
- Data Analysis : Correlate electronic properties (Hammett constants) of substituents with bioactivity trends .
Q. What are the primary degradation pathways and metabolites under environmental conditions?
- Experimental Design :
- Photolysis : Expose the compound to UV light (254 nm) in aqueous solutions and analyze products via HPLC-MS .
- Metabolite Identification : Major products include hydroxylated pyridinyl derivatives and cleaved amide fragments (e.g., 3-chloro-5-(trifluoromethyl)-2-ethylformamide-pyridine) .
- Ecotoxicity : Use in vitro assays (e.g., Daphnia magna) to evaluate metabolite toxicity .
Q. How can computational modeling predict interactions with biological targets?
- Approach :
- Docking Simulations : Model the compound into enzyme active sites (e.g., fungal cytochrome P450) using software like AutoDock Vina .
- MD Simulations : Assess binding stability over 100 ns trajectories with GROMACS .
- Validation : Compare predicted binding energies with experimental IC₅₀ values from enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
